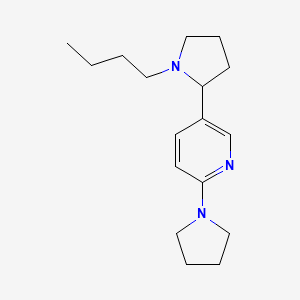

5-(1-Butylpyrrolidin-2-yl)-2-(pyrrolidin-1-yl)pyridine

Description

5-(1-Butylpyrrolidin-2-yl)-2-(pyrrolidin-1-yl)pyridine is a heterocyclic compound featuring a pyridine core substituted with two pyrrolidine groups. The 1-butyl chain on the pyrrolidine ring distinguishes it from simpler pyrrolidine derivatives. Its design leverages the pyrrolidine motif, which is common in bioactive molecules due to its conformational flexibility and ability to engage in hydrogen bonding.

Properties

Molecular Formula |

C17H27N3 |

|---|---|

Molecular Weight |

273.4 g/mol |

IUPAC Name |

5-(1-butylpyrrolidin-2-yl)-2-pyrrolidin-1-ylpyridine |

InChI |

InChI=1S/C17H27N3/c1-2-3-10-19-13-6-7-16(19)15-8-9-17(18-14-15)20-11-4-5-12-20/h8-9,14,16H,2-7,10-13H2,1H3 |

InChI Key |

QUDITTSCFOGEQE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1CCCC1C2=CN=C(C=C2)N3CCCC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Butylpyrrolidin-2-yl)-2-(pyrrolidin-1-yl)pyridine typically involves multi-step organic reactions. One common method might include:

Formation of Pyrrolidine Ring: Starting with a suitable precursor, the pyrrolidine ring can be formed through cyclization reactions.

Attachment of Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides.

Formation of Pyridine Ring: The pyridine ring can be synthesized through condensation reactions involving suitable aldehydes or ketones.

Final Coupling: The final step involves coupling the pyrrolidine and pyridine rings under specific reaction conditions, such as using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the pyridine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield pyridine N-oxides, while reduction could produce fully saturated derivatives.

Scientific Research Applications

Chemistry: Used as a building block in organic synthesis.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its pharmacological properties, such as acting on specific receptors or enzymes.

Industry: Utilized in the development of advanced materials, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 5-(1-Butylpyrrolidin-2-yl)-2-(pyrrolidin-1-yl)pyridine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as receptors, enzymes, or ion channels. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Structural Analogs

Key structural analogs and their differences are summarized below:

Table 1: Structural and Functional Comparison

Key Observations :

- Electron Effects : Fluorine substituents (e.g., in ) improve metabolic stability and influence binding interactions via electronegativity, whereas the butyl group primarily contributes to steric bulk .

- Core Structure : Pyridine-based analogs (target compound, –8) differ from pyrazolo-pyrimidine derivatives () in aromaticity and hydrogen-bonding capacity, which may affect kinase selectivity .

Physicochemical Properties

Table 2: Property Comparison

Biological Activity

5-(1-Butylpyrrolidin-2-yl)-2-(pyrrolidin-1-yl)pyridine is a compound of interest due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. Understanding its biological activity can provide insights into its therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The compound's chemical formula is , with a molecular weight of 218.3 g/mol. Its structure features a pyridine ring substituted with two pyrrolidine groups, which may contribute to its pharmacological properties.

The biological activity of 5-(1-butylpyrrolidin-2-yl)-2-(pyrrolidin-1-yl)pyridine is primarily linked to its interaction with nicotinic acetylcholine receptors (nAChRs). Research indicates that compounds with similar structures can act as agonists or antagonists at these receptors, influencing neurotransmission and potentially affecting cognitive functions and mood regulation.

Pharmacological Profile

The pharmacological profile of this compound has not been extensively documented in public databases; however, related compounds have shown various biological activities:

| Activity | Description |

|---|---|

| Nicotinic Receptor Agonism | Potential to enhance cholinergic signaling, which may improve cognitive function. |

| Neuroprotective Effects | Similar compounds have demonstrated protective effects against neuronal damage. |

| Antidepressant Activity | Some derivatives exhibit mood-enhancing properties through nAChR modulation. |

Case Studies and Research Findings

Recent studies have explored the effects of similar pyridine derivatives on neurological disorders. For instance, a study highlighted the role of pyridine derivatives in modulating nAChRs, suggesting potential applications in treating Alzheimer's disease and other neurodegenerative conditions (ResearchGate, 2024) .

Example Case Study

A case study involving a related compound, 5-(1-methylpyrrolidin-2-yl)-2-(pyrrolidin-1-yl)pyridine, demonstrated significant improvements in cognitive function in animal models when administered at specific dosages. The study indicated that these effects were mediated through enhanced cholinergic activity and reduced oxidative stress in neuronal tissues (Royal Society of Chemistry, 2023) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.